4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol
CAS No.: 1142212-50-7
Cat. No.: VC8051022
Molecular Formula: C13H16N2S
Molecular Weight: 232.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1142212-50-7 |
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Molecular Formula | C13H16N2S |
Molecular Weight | 232.35 g/mol |
IUPAC Name | 6,6-dimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione |
Standard InChI | InChI=1S/C13H16N2S/c1-10-5-4-6-11(9-10)15-8-7-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) |
Standard InChI Key | YHORUKGGDHDXQP-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C |
Canonical SMILES | CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(3-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione, reflects its core structure:
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A dihydropyrimidine ring with methyl groups at positions 4 and 4.
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A 3-methylphenyl substituent at position 1.
Its molecular formula is C₁₃H₁₆N₂S, with a molar mass of 232.34 g/mol . X-ray crystallography of analogous dihydropyrimidine-2-thiones reveals a planar pyrimidine ring with slight puckering due to steric effects from substituents . The thione group participates in hydrogen bonding, often forming cyclic dimers via N–H···S interactions, which stabilize the crystal lattice .
Table 1: Key Molecular Properties
Property | Value | Source |
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CAS Number | 1142212-50-7 | |
Molecular Formula | C₁₃H₁₆N₂S | |
Molecular Weight | 232.34 g/mol | |
Hydrogen Bond Donors | 1 (thione group) | |
Hydrogen Bond Acceptors | 1 (thione group) |
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a Biginelli-like condensation involving:
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3-Methylaniline as the aromatic amine.
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β-Ketoester derivatives (e.g., acetylacetone) as the carbonyl component.
The reaction proceeds under acidic or solvent-free (neat) conditions, with yields ranging from 50–70% . Microwave-assisted methods have reduced reaction times from hours to minutes while maintaining comparable efficiency .
Mechanistic Insights
The mechanism involves:
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Formation of an imine intermediate between the amine and carbonyl compound.
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Cyclization facilitated by thiourea, leading to the dihydropyrimidine core.
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Methyl group incorporation via alkylation or pre-functionalized reactants .
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (logP ≈ 3.3), with limited aqueous solubility but high solubility in organic solvents like DMSO and ethanol . It exhibits stability under ambient conditions but degrades under strong oxidizing agents or prolonged UV exposure .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1250 cm⁻¹ (C=S stretch) and 1600 cm⁻¹ (C=N stretch) .
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NMR: δ 2.35 ppm (s, 6H, CH₃), δ 7.20–7.45 ppm (m, 4H, aromatic) .
Pharmacological Applications
Antimicrobial Activity
Dihydropyrimidine-2-thiol derivatives exhibit broad-spectrum antimicrobial activity. For example:
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Analogues with chloro substituents show MIC values of 8–16 µg/mL against Staphylococcus aureus .
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The 3-methylphenyl group enhances membrane penetration, potentiating efficacy against Gram-negative bacteria .
Comparative Analysis with Analogues
Table 2: Substituent Effects on Bioactivity
Substituent | Molecular Weight (g/mol) | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
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3-Methylphenyl (this) | 232.34 | 16–32 | 12 |
4-Iodophenyl | 344.22 | 8–16 | 8 |
2,3,5,6-Tetrafluoro | 290.28 | 4–8 | 6 |
Electron-withdrawing groups (e.g., iodine, fluorine) enhance antibacterial potency but increase molecular weight, affecting bioavailability .
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